molecular formula C6H8ClN B1528121 Aniline-13C6 hydrochloride CAS No. 89059-38-1

Aniline-13C6 hydrochloride

Cat. No.: B1528121
CAS No.: 89059-38-1
M. Wt: 135.54 g/mol
InChI Key: MMCPOSDMTGQNKG-BVNCJLROSA-N
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Description

Aniline-13C6 hydrochloride is a compound commonly used in scientific experiments due to its unique physical and chemical properties. The compound is isotopically labeled with carbon-13, which makes it particularly useful in various research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aniline-13C6 hydrochloride typically involves the isotopic labeling of cyclohexatrienamine with carbon-13. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Aniline-13C6 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction typically produces amines.

Scientific Research Applications

Aniline-13C6 hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Aniline-13C6 hydrochloride involves its interaction with specific molecular targets and pathways. The isotopic labeling with carbon-13 allows researchers to track the compound’s behavior in various systems using techniques like NMR spectroscopy. This helps in understanding the molecular interactions and pathways involved in its effects.

Comparison with Similar Compounds

Aniline-13C6 hydrochloride can be compared with other isotopically labeled compounds, such as:

    D-Glucose-13C6: Used in metabolic studies to trace glucose pathways.

    Tetracosanoic acid (1,2,3,4,5,6-13C6): Employed in lipid research to study fatty acid metabolism.

The uniqueness of this compound lies in its specific labeling and the types of studies it enables, particularly in the field of aromatic compounds and their derivatives.

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCPOSDMTGQNKG-BVNCJLROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745707
Record name (~13~C_6_)Aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89059-38-1
Record name Benzenamine-1,2,3,4,5,6-13C6, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89059-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~13~C_6_)Aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89059-38-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of aniline hydrochloride was prepared by mixing 93 parts by weight of aniline, 110 parts by weight of concentrated hydrochloric acid, and 930 parts by weight of water. To the solution was added at room temperature 165 parts by weight of a 37 % (by weight)-aqueous formaldehyde solution and subjected to reaction for 2 hours. Then, the reaction mixture was neutralized with a 5 % (by weight)-aqueous sodium hydroxide solution, washed with water, filtered, and dried to yield 168 parts by weight of a yellow powder of an aniline resin. Thirty parts by weight of the resin and 120 parts by weight of carbon disulfide were charged into a closed vessel and subjected to reaction at 40° to 44° C. for 1 hour to yield 33.7 parts by weight of a resin. The elementary analysis showed that about 12 % by weight of carbon disulfide had been introduced into the resin. The resin is designated as heavy metal-binding agent E.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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